3-Cyclohexyl-4-methoxyaniline
Description
3-Cyclohexyl-4-methoxyaniline is an aromatic amine derivative featuring a cyclohexyl group at the 3-position and a methoxy group at the 4-position of the aniline ring.
- Molecular Formula: Presumed to be C₁₃H₁₉NO (approximated based on cyclohexyl and methoxy substituents).
- The methoxy group contributes to electronic effects, influencing reactivity and intermolecular interactions.
- Applications: Likely serves as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science.
Properties
CAS No. |
55376-89-1 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-cyclohexyl-4-methoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 |
InChI Key |
AMXMXXRSYUVHGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-methoxyaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, 4-methoxynitrobenzene can be reduced to 4-methoxyaniline, which can then undergo further reactions to introduce the cyclohexyl group .
Industrial Production Methods
Industrial production methods for 3-Cyclohexyl-4-methoxyaniline typically involve large-scale reduction processes and subsequent functional group modifications. These methods are optimized for high yield and purity, often employing catalytic hydrogenation and other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the benzene ring or the cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or acyl groups .
Scientific Research Applications
3-Cyclohexyl-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxy group and the cyclohexyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Cyclohexyl vs. Cyclopentyl
4-(Cyclopentyloxy)-3-methoxyaniline (CAS: 105788-15-6)
- Molecular Formula: C₁₂H₁₇NO₂ | Molecular Weight: 207.27 .
- Structural Differences :
- Cyclopentyloxy group (5-membered ring) replaces the cyclohexyl group.
- Smaller ring size reduces steric hindrance but decreases lipophilicity compared to cyclohexyl.
- Synthesis : High-yield routes emphasize the feasibility of cyclopentyl derivatives for industrial applications .
3-(Cyclopentyloxy)-4-methoxyaniline Hydrochloride (CAS: 844873-52-5)
Comparison Insight :
Pharmacokinetic and Metabolic Profiles
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (Anticancer Agent)
Comparison Insight :
- The cyclohexyl group in 3-Cyclohexyl-4-methoxyaniline may similarly enhance tissue distribution , though its metabolic pathway (e.g., cytochrome P450 oxidation) would differ from nitrosoureas.
Structural Complexity and Isomerism
4,4'-Methylenebis(cyclohexylamine) (CAS: 1761-71-3)
Comparison Insight :
- Unlike this diamine, 3-Cyclohexyl-4-methoxyaniline lacks isomerism, simplifying synthesis but limiting structural diversity.
Pharmaceutical Intermediates
cis (+) 3-[4-Hydroxy-6-benzyloxychroman-3-ylmethyl]-4-methoxyaniline
- Methoxyaniline core is retained but modified with a benzyloxy group for synthetic protection .
Comparison Insight :
- The target compound’s simpler structure (lacking fused rings) may streamline synthesis but reduce target specificity compared to chroman derivatives.
Research Implications
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